molecular formula C23H20N4O4 B2366144 2,6-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 941927-61-3

2,6-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Katalognummer: B2366144
CAS-Nummer: 941927-61-3
Molekulargewicht: 416.437
InChI-Schlüssel: UPTMVVVQHJGNFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative characterized by a 2,6-dimethoxy-substituted benzoyl group linked to a phenyl ring bearing a pyrido[2,3-d]pyrimidin-4-one moiety. The pyrido-pyrimidinone core is a heterocyclic scaffold often associated with kinase inhibition or anticancer activity, while the dimethoxy groups may enhance solubility or modulate binding interactions .

Eigenschaften

IUPAC Name

2,6-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-14-25-21-17(6-5-13-24-21)23(29)27(14)16-11-9-15(10-12-16)26-22(28)20-18(30-2)7-4-8-19(20)31-3/h4-13H,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTMVVVQHJGNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Pyrido[2,3-d]Pyrimidinone Synthesis

The pyrido[2,3-d]pyrimidin-4-one core is constructed via cyclization of N-acyl nicotinic acid derivatives under thermal or catalytic conditions. For instance, nicotinic acid derivatives are treated with acetic anhydride at 170–180°C to form pyridooxazinones, which subsequently react with amines to yield pyrido[2,3-d]pyrimidinones. In the target compound, the 2-methyl-4-oxo group is introduced through alkylation or acylation at the pyrimidine nitrogen.

Example Protocol:

  • N-Acyl Nicotinic Acid Preparation : React nicotinic acid with acyl chlorides (e.g., acetyl chloride) in dimethylformamide (DMF) at 40°C.
  • Cyclization : Heat the intermediate in acetic anhydride to 170°C, distilling off acetic acid to form pyridooxazinone.
  • Amine Coupling : React pyridooxazinone with 4-aminophenyl derivatives in toluene under reflux to install the aniline moiety.

Benzamide Installation via Curtius Rearrangement

A patent-disclosed method employs a one-pot Curtius rearrangement to introduce the benzamide group. The synthesis involves:

  • Acid Chloride Formation : Convert 2,6-dimethoxybenzoic acid to its acid chloride using thionyl chloride.
  • Curtius Rearrangement : Treat the acid chloride with diphenylphosphoryl azide (DPPA) and triethylamine in toluene/t-butanol to generate an isocyanate intermediate.
  • Carbamate Formation : Capture the isocyanate with tert-butanol, yielding a tert-butyl carbamate intermediate.
  • Deprotection : Remove the tert-butyl group using trifluoroacetic acid (TFA) to yield the final benzamide.

Challenges :

  • Phosphorous salt impurities from DPPA necessitate rigorous purification.
  • Isolated yields for the Curtius step are moderate (60%), prompting optimization via solvent selection.

Optimization of Reaction Conditions

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents resolves intermediates.
  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity.
  • Spectroscopy :
    • 1H NMR (DMSO-d6): Key peaks include δ 3.25 (t, CH2), 7.01 (s, aromatic H), and 7.78–7.88 (m, pyridyl H).
    • IR : C=O stretches at 1684 cm⁻¹ confirm the pyrimidinone and benzamide groups.

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Curtius Rearrangement One-pot procedure Low yield (60%), impurities
Multi-Step Cyclization High purity Lengthy (3–4 steps)

Synthetic Innovations

  • Microwave Assistance : Adopting MW irradiation (e.g., 150°C, 20 min) could accelerate pyridooxazinone formation, as shown in thienopyrimidine syntheses.
  • Enzyme-Mediated Coupling : Lipase-catalyzed amidation, though untested here, offers a greener alternative for benzamide bond formation.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Target/Activity Notes
2,6-Dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (Target) 2,6-Dimethoxybenzamide; pyrido-pyrimidinone ~433.4 (calculated) Hypothesized kinase or apoptosis modulator
4-(5-Bromo-1H-benzo[d]imidazol-1-yl)-2,6-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide (33c) Benzoimidazole; trifluoroethylamine 403.1 (LC−MS: m/z 404.1) Salt-inducible kinase inhibitor
ABT-199 (Venetoclax) Sulfonamide; nitro group; tetrahydro-2H-pyran 868.4 BCL-2 inhibitor; FDA-approved for leukemia
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (PF 43(1) compound m) Peptide-like backbone; dimethylphenoxy ~800 (estimated) Antiviral or protease inhibitor candidate

Key Observations :

  • Target vs. 33c: Both share a 2,6-dimethoxybenzamide core, but 33c substitutes the pyrido-pyrimidinone with a brominated benzimidazole and trifluoroethyl group. This likely alters kinase selectivity and pharmacokinetics (e.g., lipophilicity) .
  • Target vs. ABT-199: ABT-199’s sulfonamide and extended hydrophobic groups enhance BCL-2 binding, whereas the target’s pyrido-pyrimidinone may favor interactions with ATP-binding pockets in kinases .
  • Target vs. PF 43(1) compounds : The PF 43(1) analogs prioritize peptidomimetic structures for protease inhibition, contrasting with the target’s heterocyclic focus .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • The 2,6-dimethoxy groups in the target compound may improve aqueous solubility compared to non-polar analogs like ABT-737 (a related BCL-2 inhibitor with chlorine substituents) .
  • The trifluoroethyl group in 33c increases metabolic stability but reduces solubility relative to the target’s pyrido-pyrimidinone, which could offer balanced lipophilicity .

Selectivity and Potency

  • Pyrido-pyrimidinones are known to inhibit kinases like CDK or EGFR, but the target’s selectivity profile remains uncharacterized in the provided evidence. In contrast, ABT-199 exhibits nanomolar potency against BCL-2 due to its optimized binding interface .
  • Compound 33c demonstrates moderate potency (IC50 ~100 nM) against salt-inducible kinases, suggesting the target’s activity may depend on similar electronic or steric features .

Biologische Aktivität

2,6-Dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The molecular structure of 2,6-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can be represented as follows:

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 348.39 g/mol
  • CAS Number : [insert CAS number if available]

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor activity. For example, a study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The findings indicated that:

  • Cytotoxicity Assay Results :
    • At a concentration of 20 μg/mL, the compound reduced cell viability by approximately 75% in HeLa cells.
    • A dose-dependent response was observed, with higher concentrations leading to increased cytotoxic effects.

The compound's mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth. Notably, it has shown potential as an inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis and tumor progression.

CompoundVEGFR Inhibition PotencyReference
2,6-Dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamideHigh
Semaxanib (standard)Moderate

Case Studies

  • In Vivo Studies : In a murine model using Sarcoma 180 tumors:
    • Mice treated with the compound showed a tumor inhibition rate of 66.47%, compared to controls treated with saline.
    • The therapeutic efficacy was comparable to that of established chemotherapeutics such as 5-fluorouracil.
  • Encapsulation Studies : The compound was also evaluated in liposomal formulations to enhance delivery and reduce toxicity:
    • Liposomal encapsulation improved the bioavailability and stability of the compound.
    • In vitro assays demonstrated enhanced cytotoxicity when delivered in this form.

Q & A

Q. What are the common synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, starting with condensation of aminopyrimidine derivatives with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (~250°C) in a diphenyl oxide/biphenyl solvent mixture . Key reagents include triethylamine (base) and dichloromethane (solvent) under reflux conditions. Optimization of cyclization temperature and solvent choice is critical to minimize side reactions and improve yield.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation and purity assessment. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like amide and pyrido-pyrimidine moieties .

Q. What initial biological screening methods are recommended to evaluate its potential therapeutic applications?

Begin with in vitro assays for antimicrobial (e.g., MIC against Gram-positive/negative bacteria) and anticancer activity (e.g., cytotoxicity in cancer cell lines using MTT assays). Dose-response studies and comparative analysis with structural analogs (e.g., ethoxy-substituted derivatives) can highlight structure-activity relationships .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve yield and scalability?

Advanced methods include high-throughput screening to identify efficient catalysts (e.g., palladium-based systems) and continuous flow reactors for better temperature control and mixing . Reaction monitoring via thin-layer chromatography (TLC) or in-line HPLC ensures real-time optimization.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in substituent effects or assay conditions. Address this by:

  • Conducting dose-response curves to establish EC₅₀/IC₅₀ values under standardized protocols.
  • Performing molecular docking studies to compare binding affinities with structurally similar compounds (e.g., 4-ethoxy analogs) .
  • Validating results across multiple cell lines or enzymatic assays to rule out model-specific artifacts.

Q. How can the molecular targets and mechanisms of action be elucidated in anticancer research?

Use a combination of:

  • Enzyme inhibition assays (e.g., kinase profiling to identify targets).
  • Receptor binding studies (radioligand displacement assays).
  • Transcriptomic/proteomic analysis to map signaling pathways (e.g., apoptosis or cell cycle regulation) .
  • CRISPR/Cas9 gene knockout models to validate target dependency.

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

Employ molecular dynamics simulations to assess binding stability and Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Compare results with experimental IC₅₀ values from analogs (e.g., 2-methyl-4-oxo derivatives) to refine predictions .

Methodological Considerations

  • Stability Testing : Assess pH-dependent stability using accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Buffer systems mimicking physiological conditions (pH 4.0–7.4) are critical .
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography resolves enantiomeric purity, especially if synthetic intermediates involve asymmetric centers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.